molecular formula C8H3FN2 B2778703 2-Fluoroisophthalonitrile CAS No. 23039-06-7

2-Fluoroisophthalonitrile

Cat. No.: B2778703
CAS No.: 23039-06-7
M. Wt: 146.124
InChI Key: IFPAXLQMTRSDNM-UHFFFAOYSA-N
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Description

2-Fluoroisophthalonitrile is an organic compound with the molecular formula C8H3FN2 It is a derivative of isophthalonitrile, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroisophthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzonitrile with a suitable nucleophile. The reaction typically requires a strong base, such as sodium hydride or sodium tert-butoxide, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the formation of by-products. Additionally, the use of solvent-free or solvent-minimized conditions can reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroisophthalonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride or sodium tert-butoxide as bases, typically in an inert atmosphere.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Fluoroisophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-fluoroisophthalonitrile exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitrile groups are converted to primary amines through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation being carried out.

Comparison with Similar Compounds

    Isophthalonitrile: The parent compound without the fluorine substitution.

    2-Chloroisophthalonitrile: A similar compound where the fluorine atom is replaced by chlorine.

    2-Bromoisophthalonitrile: A similar compound where the fluorine atom is replaced by bromine.

Uniqueness: 2-Fluoroisophthalonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis and materials science.

Biological Activity

2-Fluoroisophthalonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and photochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by the presence of a fluorine atom attached to the isophthalonitrile structure, which can influence its reactivity and interaction with biological systems. The fluorine substitution can enhance lipophilicity and alter the electronic properties of the molecule, making it a candidate for various applications, including as a photocatalyst and in drug development.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, research involving RNA modifications has shown that incorporating 2-fluoro nucleotides into RNA sequences can modulate immune responses, enhancing the efficacy of therapeutic RNAs in targeting cancer cells. Specifically, 2′F-modified RNAs have been observed to increase cell death and interferon-β expression in human cancer cell lines, suggesting a mechanism for inducing apoptosis in malignant cells .

Photocatalytic Activity

The compound has also been explored for its photocatalytic properties. In particular, 3DPAFIPN (a derivative of this compound) has been employed as a thermally activated delayed fluorescence (TADF) photocatalyst. Studies indicate that this compound can facilitate various organic transformations under visible light, including C–C bond formation and other synthetic protocols . The stability of 3DPAFIPN under reaction conditions further supports its utility in photoredox applications.

Study on RNA Modifications

In a significant study, researchers investigated how 2′F modifications to RNA could influence their interaction with pattern recognition receptors (PRRs). The findings revealed that while 2′F pyrimidines inhibited TLR3 and TLR7 activation, they enhanced RIG-I activation, leading to increased cell death in certain cancer cell lines. This duality suggests that this compound derivatives could be tailored for specific therapeutic outcomes based on their interaction with immune pathways .

Photocatalytic Applications

Another study focused on the use of 3DPAFIPN in visible-light-driven reactions. The research demonstrated that this compound could effectively mediate allylation reactions, showcasing its role as an efficient photocatalyst. The ability to recover and reuse the catalyst after reactions further emphasizes its practical applications in synthetic chemistry .

Comparative Analysis of Biological Activities

Activity Mechanism Outcome
Anticancer Modulation of immune responses via RNA modificationsIncreased apoptosis in cancer cells
Photocatalysis Visible light activation leading to organic transformationsEfficient C–C bond formation
Stability Resistance to degradation under reaction conditionsReusable catalyst

Properties

IUPAC Name

2-fluorobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPAXLQMTRSDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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